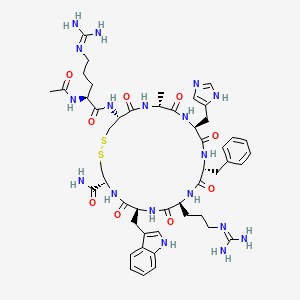
PvHGPRT Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PvHGPRT inhibitor is a plasmodium vivax hypoxanthine-guanine phosphoribosyltransferase inhibitor.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Plasmodial Enzymes
Acyclic Nucleoside Phosphonates (ANPs), which contain a 6-oxopurine unit, are shown to inhibit the purine salvage enzyme hypoxanthine‐guanine‐[xanthine] phosphoribosyltransferase (HG[X]PRT). This inhibition is specific to Plasmodium falciparum and Plasmodium vivax HGPRT (PvHGPRT), without affecting the human HGPRT. These findings indicate potential for PvHGPRT inhibitors in malaria treatment by targeting the parasite-specific enzymes (Kaiser et al., 2017).
Novel Class of ANPs for PvHGPRT Inhibition
A novel class of ANPs containing trisubstituted nitrogen has been synthesized, showing a range of inhibitory values (K(i)) for human HGPRT, PfHGXPRT, and PvHGPRT. Some compounds demonstrated high selectivity for PfHGXPRT and PvHGPRT over the human enzyme. This research contributes to understanding the enzyme's inhibition and aids in designing antimalarial drug candidates (Hocková et al., 2012).
PvHGPRT as a Target for Anti-Malarial Chemotherapy
The recombinant Pv 6-oxopurine (PRTase), identified as PvHGPRT, is an essential enzyme for Plasmodium vivax. It is susceptible to inhibition by ANPs, making it a promising target for malaria treatment. This research opens avenues for designing drugs against malaria caused by Pv (Keough et al., 2010).
Rational Design of PvHGPRT Inhibitors
The study introduces a structure-based method to design a PvHGPRT inhibitor, demonstrating high affinity (Ki values in nanomolar range) for PvHGPRT and PfHGXPRT. The inhibitor's crystal structure in complex with PvHGPRT is also determined, providing insights for future antimalarial therapeutics design (Keough et al., 2017).
Purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] Derivatives
This study reports the synthesis of a new series of ANPs and tests them as inhibitors of PfHGXPRT, PvHGPRT, and human HGPRT. The results show variations in affinity and selectivity for these enzymes, contributing to the understanding of binding modes and aiding in the development of antimalarial agents (Krečmerová et al., 2012).
Aza-ANPs as Inhibitors and Antimalarial Agents
Aza-ANPs are found to be effective inhibitors of PfHGXPRT and PvHGPRT, with their prodrugs showing antimalarial activity and low cytotoxicity in human cells. The crystal structures of these compounds with human HGPRT offer insights into their different affinities, underlining their potential as antimalarial agents (Keough et al., 2015).
Eigenschaften
Produktname |
PvHGPRT Inhibitor |
|---|---|
Molekularformel |
C14H22N6O10P2 |
Molekulargewicht |
496.31 |
IUPAC-Name |
[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine |
InChI |
InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1 |
InChI-Schlüssel |
RBYFDIJTTUISNF-MRTMQBJTSA-N |
SMILES |
O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PvHGPRT Inhibitor |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)


![1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B1193513.png)
